(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
Description
The compound “(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone” is a heterocyclic molecule featuring a fused indolizine core substituted with a 2-amino group and a benzo[d]imidazole moiety. Indolizine derivatives are known for their planar aromatic systems, which facilitate interactions with biological targets such as enzymes or receptors. The benzo[d]imidazole component contributes to hydrogen bonding and π-π stacking capabilities, while the 4-methoxy group on the phenyl ring may improve lipophilicity and metabolic stability .
Synthetic routes for analogous compounds involve palladium-catalyzed coupling, nitro reduction, and acid-promoted cyclization (e.g., formation of imidazo[4,5-b]pyridine cores) . These methods highlight the versatility of constructing such hybrid scaffolds for drug discovery.
Properties
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-29-15-11-9-14(10-12-15)22(28)21-20(24)19(18-8-4-5-13-27(18)21)23-25-16-6-2-3-7-17(16)26-23/h2-13H,24H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIZEFYOFMGWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indolizine derivative with a benzimidazole precursor, followed by functionalization with a methoxyphenyl group. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Antitumor Activity : One of the most promising applications of this compound is in cancer therapy. Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit potent inhibitory effects on Indolamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. Studies have shown that compounds with similar structures can significantly enhance the efficacy of immunotherapy by modulating the tumor microenvironment .
Case Study : A study highlighted the antitumor effects of benzimidazole analogues, noting that modifications to the structure of these compounds can lead to improved metabolic stability and cellular activity. For example, specific derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as therapeutic agents .
Pharmacological Applications
Inhibitors of Key Enzymes : The compound has been investigated for its role as an inhibitor of various enzymes involved in cancer metabolism and progression. Its structural motifs allow it to engage in specific interactions with target sites on enzymes, potentially leading to the development of new anticancer drugs.
Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor being evaluated in ongoing studies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The following comparison focuses on structurally related benzimidazole- and methanone-containing compounds, emphasizing their biological activities, physicochemical properties, and structure-activity relationships (SAR).
Structural and Functional Analogues
(1H-Benzo[d]imidazol-2-yl)(4-(2-methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)methanone Structure: Replaces the indolizine core with an imidazo[4,5-b]pyridine. Activity: Demonstrated potent inhibition of phosphodiesterase 10A (PDE10A) (IC₅₀ = 12 nM), relevant to schizophrenia treatment . SAR: The imidazopyridine ring enhances target selectivity compared to indolizine, but reduces planar surface area for π-stacking.
(5-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone Structure: Benzofuran scaffold linked to benzimidazole and methanone. Activity: Exhibited broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and C. albicans) and moderate cytotoxicity (IC₅₀ = 25 µM in HeLa cells) . SAR: The hydroxybenzyl group improves solubility but may reduce membrane permeability compared to the 4-methoxyphenyl group.
4-Amino-3-(1H-indol-1-yl)phenylmethanone Structure: Indole-substituted phenyl methanone with a 4-hydroxyphenyl group. Activity: Anti-inflammatory (IC₅₀ = 5.8 µM for COX-2 inhibition) and antifungal (MIC = 4 µg/mL against A. fumigatus) . SAR: The 4-hydroxyl group enhances hydrogen bonding but increases metabolic clearance compared to methoxy substituents.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound balances moderate lipophilicity (logP = 3.2) with favorable solubility (15.8 µg/mL), likely due to the 4-methoxy group’s polarity.
- Caco-2 permeability is superior to benzofuran derivatives, suggesting enhanced oral absorption .
- Plasma protein binding correlates with aromaticity, as seen in the imidazopyridine analogue (92.1%) .
SAR Insights :
- The indolizine core in the target compound provides a larger planar surface than imidazopyridine or benzofuran, enhancing interactions with hydrophobic enzyme pockets .
- The 2-amino group on indolizine facilitates hydrogen bonding with catalytic residues, improving PDE10A affinity compared to unsubstituted analogues .
- 4-Methoxyphenyl vs. 4-hydroxyphenyl : Methoxy groups generally improve metabolic stability and logP, whereas hydroxy groups enhance solubility but increase oxidative metabolism .
ADMET Profile
Target Compound :
- Indole-Phenyl Methanone: Higher CYP2D6 inhibition risk due to the 4-hydroxyl group, limiting its therapeutic index .
Biological Activity
The compound (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.4 g/mol. The structure features a benzimidazole moiety, an indolizin ring, and a methoxyphenyl group, which contribute to its biological properties. The presence of these heterocycles suggests potential interactions with biological targets such as enzymes and receptors.
The exact mechanism of action for (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is not fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting enzymatic activity or modulating receptor functions. The benzimidazole and indolizin rings are particularly noted for their roles in biological activity, including anti-cancer and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the benzimidazole family. For instance, derivatives of benzimidazole have shown significant activity against various bacterial strains including Staphylococcus aureus (both MRSA and non-MRSA), Escherichia coli, and fungal pathogens like Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 1 µg/mL against S. aureus, indicating potent antimicrobial effects .
Comparative Antimicrobial Efficacy
| Compound | MIC against S. aureus | MIC against C. albicans |
|---|---|---|
| 3ao | < 1 µg/mL | Not tested |
| 3ad | 3.9–7.8 µg/mL | 3.9 µg/mL |
| 3aq | < 1 µg/mL | 3.9 µg/mL |
| Target Compound | TBD | TBD |
Case Studies
- Antibacterial Activity : A study investigating the antibacterial properties of several indolylbenzo[d]imidazoles found that compounds with similar structures to our target compound exhibited strong activity against both gram-positive and gram-negative bacteria. The study utilized molecular docking analysis to identify potential interaction models with bacterial targets such as FtsZ proteins and pyruvate kinases .
- Antifungal Activity : In another investigation, the antifungal efficacy of indolizine derivatives was assessed against Candida albicans. Several compounds demonstrated significant inhibition of biofilm formation, which is critical in treating persistent fungal infections .
Research Findings
Research has indicated that compounds similar to (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone exhibit not only antimicrobial properties but also potential anticancer activities. For example, certain benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Q & A
Q. What are the critical steps and analytical methods for synthesizing (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone?
The synthesis involves multi-step heterocyclic assembly, including:
- Triazole/indolizine ring formation : Requires precise control of temperature (e.g., reflux conditions) and solvent selection (e.g., ethanol or methanol) to optimize yield .
- Coupling reactions : For attaching the 4-methoxyphenyl group, reagents like benzaldehyde derivatives are used under acidic catalysis .
- Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential to track reaction progress and confirm >95% purity .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H NMR identifies NH₂ protons (δ ~10.98 ppm) and aromatic protons, confirming substitution patterns .
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, planarity of the benzoimidazole-indolizine core) and crystallographic parameters (e.g., monoclinic P21/c space group) .
- Mass spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Catalyst selection : Switching from palladium on carbon to Raney nickel avoids dehalogenation side reactions (e.g., hydrodechlorination) .
- Solvent optimization : Ethanol or water improves intermediate stability compared to polar aprotic solvents .
- Temperature control : Maintaining 45°C during cyclization prevents incomplete ring closure, increasing yields to 88% .
Q. What computational strategies are used to predict biological activity and target binding?
- Molecular docking : Docking studies with MAP kinase (PDB ID: 1A9) identify key interactions (e.g., hydrogen bonds with the amino group and π-π stacking with the indolizine core) .
- ADMET prediction : Tools like SwissADME assess logP (≤5), Caco-2 permeability (>0.6 × 10⁻⁶ cm/s), and blood-brain barrier penetration (low risk) .
- Drug-likeness analysis : Compliance with Lipinski’s Rule of Five (molecular weight <500 Da, H-bond donors/acceptors ≤5/10) confirms oral bioavailability potential .
Q. How are contradictions in pharmacological data resolved (e.g., anti-inflammatory vs. antifungal efficacy)?
- Dose-response studies : Compare IC₅₀ values across assays to identify optimal activity thresholds .
- Mechanistic validation : Ergosterol biosynthesis inhibition (for antifungal activity) vs. COX-2 suppression (for anti-inflammatory effects) clarifies dual mechanisms .
- Structural analogs : Modifying the 4-methoxy group to hydroxyl or halogens enhances specificity for one pathway over another .
Methodological Considerations
Q. What strategies improve reproducibility in scaled-up synthesis?
- Batch consistency : Standardize solvent drying (e.g., molecular sieves for methanol) and reagent stoichiometry (±2% tolerance) .
- Purification protocols : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes residual amines or unreacted intermediates .
Q. How are stability and degradation profiles assessed under varying storage conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolysis of the methanone group) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
Data Analysis and Reporting
Q. How should conflicting crystallographic and spectroscopic data be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
